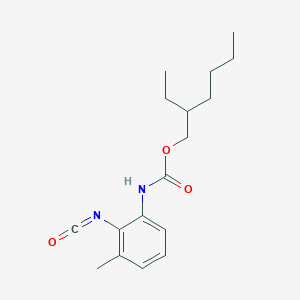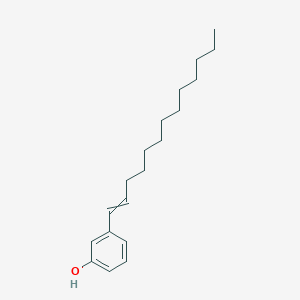
3-(Tridec-1-EN-1-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tridec-1-EN-1-YL)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a long aliphatic chain (tridec-1-en-1-yl) attached to the phenol ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tridec-1-EN-1-YL)phenol typically involves the alkylation of phenol with a tridec-1-en-1-yl halide. This reaction can be carried out under basic conditions using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol, forming a phenoxide ion. The phenoxide ion then undergoes nucleophilic substitution with the tridec-1-en-1-yl halide to form the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Tridec-1-EN-1-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, such as nitration, bromination, and sulfonation
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nitration can be carried out using nitric acid (HNO3), bromination using bromine (Br2), and sulfonation using sulfuric acid (H2SO4)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, or sulfonyl derivatives of the phenol
Aplicaciones Científicas De Investigación
3-(Tridec-1-EN-1-YL)phenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives
Mecanismo De Acción
The mechanism of action of 3-(Tridec-1-EN-1-YL)phenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the long aliphatic chain can interact with lipid membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the para position.
2,4-Dichlorophenol: A phenol derivative with two chlorine atoms at the ortho and para positions
Comparison: 3-(Tridec-1-EN-1-YL)phenol is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties compared to other phenols. This structural feature enhances its ability to interact with lipid membranes and hydrophobic environments, making it particularly useful in applications requiring amphiphilic properties .
Propiedades
Número CAS |
113318-53-9 |
|---|---|
Fórmula molecular |
C19H30O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
3-tridec-1-enylphenol |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(20)17-18/h12-17,20H,2-11H2,1H3 |
Clave InChI |
LYWIUCZXQCDUJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CC1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


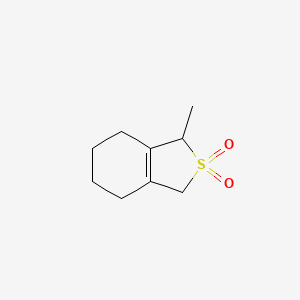
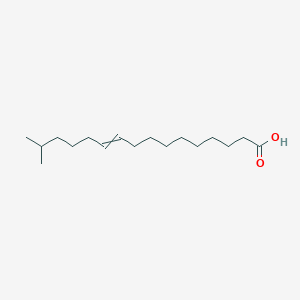
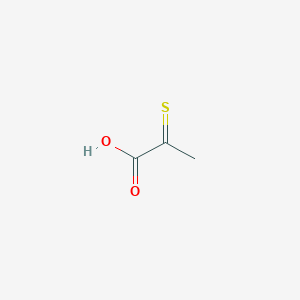

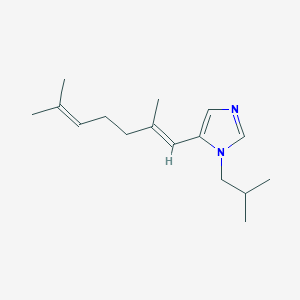
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)
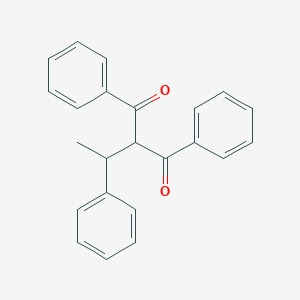


![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
